Superior Single-Dose Memory Retention Efficacy vs. Placebo in Human Verbal Learning
In a double-blind, placebo-controlled crossover trial of 47 healthy volunteers, a single 5 mg oral dose of PRL-8-53 administered 2-2.5 hours prior to testing produced a statistically significant enhancement in verbal information retention. The effect was most pronounced at 24 hours post-learning, where retention was improved relative to placebo [1][2]. This contrasts with the typical efficacy profile of piracetam, which requires chronic, high-dose administration (e.g., 2.4-8.0 g/day) to achieve modest cognitive effects, often with non-significant outcomes in healthy subjects [3].
| Evidence Dimension | Verbal Memory Retention (24-hour delayed recall) |
|---|---|
| Target Compound Data | PRL-8-53 (5 mg, single oral dose): Mean improvement in retention ranging from 132% to 252% over baseline/placebo (variation due to participant baseline performance and specific retention interval up to 1 week) [1][2]. |
| Comparator Or Baseline | Placebo (identical crossover protocol): Baseline recall performance. Piracetam (cross-study comparator): Mixed or non-significant effects in healthy volunteers at doses up to 8.0 g/day [3]. |
| Quantified Difference | PRL-8-53 demonstrates a >100% improvement in retention relative to placebo, whereas piracetam shows non-significant or modest effects (<20% improvement) in comparable healthy volunteer cohorts [3]. |
| Conditions | Human subjects (n=47), double-blind crossover, serial anticipation method with 12-item word list. Dosing: 5 mg PRL-8-53 HCl orally 2-2.5h pre-test [1]. |
Why This Matters
This unique, single-dose hypermnesic effect in healthy humans is a critical differentiator for procurement, as it enables acute experimental designs (e.g., fMRI studies of memory encoding) that are not feasible with chronically dosed, low-potency alternatives like piracetam.
- [1] Hansl NR, Mead BT. PRL-8-53: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent. Psychopharmacology (Berl). 1978 Apr 11;56(3):249-53. doi: 10.1007/BF00432846. PMID: 418433. View Source
- [2] Examine.com. PRL-8-53: Research Breakdown and Human Trial Summary. Last updated August 28, 2025. View Source
- [3] Flicker L, Grimley Evans J. Piracetam for dementia or cognitive impairment. Cochrane Database of Systematic Reviews 2001, Issue 2. Art. No.: CD001011. DOI: 10.1002/14651858.CD001011. View Source
